N'-(2,3-dimethoxybenzylidene)-1-naphthohydrazide
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Overview
Description
N’-(2,3-Dimethoxybenzylidene)-1-naphthohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The presence of the 2,3-dimethoxybenzylidene and 1-naphthyl groups in its structure imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dimethoxybenzylidene)-1-naphthohydrazide typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and 1-naphthohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2,3-Dimethoxybenzaldehyde+1-Naphthohydrazide→N’-(2,3-Dimethoxybenzylidene)-1-naphthohydrazide+H2O
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(2,3-dimethoxybenzylidene)-1-naphthohydrazide are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-Dimethoxybenzylidene)-1-naphthohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
N’-(2,3-Dimethoxybenzylidene)-1-naphthohydrazide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It may be used in the development of new materials with specific chemical properties, such as dyes or sensors.
Mechanism of Action
The mechanism by which N’-(2,3-dimethoxybenzylidene)-1-naphthohydrazide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N’-(2,3-Dimethoxybenzylidene)-3,4-dimethoxybenzohydrazide: Similar structure but with additional methoxy groups on the benzene ring.
N,N’-Bis(2,3-dimethoxybenzylidene)-1,2-diaminoethane: A bidentate Schiff-base derivative with two hydrazone groups.
Uniqueness
N’-(2,3-Dimethoxybenzylidene)-1-naphthohydrazide is unique due to the presence of both the 2,3-dimethoxybenzylidene and 1-naphthyl groups, which confer distinct chemical reactivity and potential biological activity. Its specific structure allows for unique interactions in coordination chemistry and potential therapeutic applications.
Properties
Molecular Formula |
C20H18N2O3 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]naphthalene-1-carboxamide |
InChI |
InChI=1S/C20H18N2O3/c1-24-18-12-6-9-15(19(18)25-2)13-21-22-20(23)17-11-5-8-14-7-3-4-10-16(14)17/h3-13H,1-2H3,(H,22,23)/b21-13+ |
InChI Key |
HOBRIIGSRXYULO-FYJGNVAPSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)C2=CC=CC3=CC=CC=C32 |
solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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